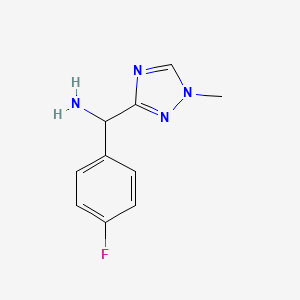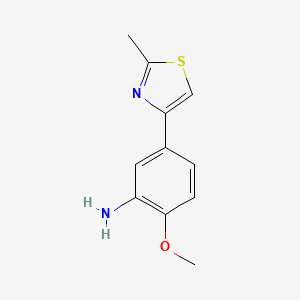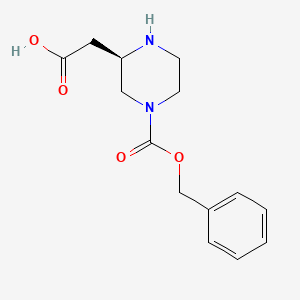
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose is a synthetic carbohydrate derivative It is characterized by the presence of acetyl groups at positions 1, 2, 4, and 6, and a fluorine atom replacing a hydroxyl group at position 3 on the glucopyranose ring
Vorbereitungsmethoden
The synthesis of 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose typically involves multiple steps. One common method includes the acetylation of 3-deoxy-3-fluoro-alpha-d-glucopyranose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at position 3 can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed .
Wissenschaftliche Forschungsanwendungen
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose involves its interaction with specific molecular targets. The acetyl groups and the fluorine atom play crucial roles in determining the compound’s reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis, where the acetyl groups are removed, and subsequent interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose can be compared with other acetylated glucopyranose derivatives, such as:
- 2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-d-glucopyranose
- 1,3,4,6-Tetra-o-acetyl-2-azido-2-deoxy-beta-d-glucopyranose
- 1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C14H19FO9 |
|---|---|
Molekulargewicht |
350.29 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6R)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14+/m1/s1 |
InChI-Schlüssel |
LIPVVBXVHVLOLU-ITGHMWBKSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)F)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11782149.png)




![5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11782175.png)
![3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11782182.png)
![2-Bromoimidazo[1,2-b][1,2,4]triazine](/img/structure/B11782192.png)
![tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate](/img/structure/B11782202.png)
![(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782208.png)


![tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11782237.png)
![2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11782242.png)
